N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]benzamide
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Overview
Description
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE is a complex organic compound that belongs to the class of aromatic amides and thiadiazoles This compound is characterized by the presence of a chlorophenoxy group, a thiadiazole ring, and a sulfonylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 1,3,4-thiadiazole ring: The 4-chlorophenoxyacetic acid is then reacted with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.
Coupling with sulfonylbenzamide: The resulting thiadiazole intermediate is then coupled with 3-[(2-oxo-4-phenyl-1-pyrrolidinyl)sulfonyl]benzoyl chloride in the presence of a base such as triethylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to enzymes: Inhibit the activity of certain enzymes involved in metabolic pathways.
Interact with receptors: Modulate the activity of specific receptors on cell surfaces.
Affect cellular processes: Influence processes such as cell division, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide
- N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide
Uniqueness
N-{5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-THIADIAZOL-2-YL}-3-[(2-OXO-4-PHENYL-1-PYRROLIDINYL)SULFONYL]BENZAMIDE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C26H21ClN4O5S2 |
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Molecular Weight |
569.1 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-oxo-4-phenylpyrrolidin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C26H21ClN4O5S2/c27-20-9-11-21(12-10-20)36-16-23-29-30-26(37-23)28-25(33)18-7-4-8-22(13-18)38(34,35)31-15-19(14-24(31)32)17-5-2-1-3-6-17/h1-13,19H,14-16H2,(H,28,30,33) |
InChI Key |
FMNFULVXOUQGBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NN=C(S3)COC4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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